methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a sulfonyl group
Mechanism of Action
Target of Action
The compound, also known as “methyl N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate”, is a derivative of the imidazole heterocyclic compound . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and suitable leaving groups . The sulfonyl group is incorporated through sulfonation reactions, typically using sulfonyl chlorides . Finally, the carbamate group is added through the reaction of the amine with methyl chloroformate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Amines from nitro groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and albendazole, which are used as proton pump inhibitors and antiparasitic agents, respectively.
Pyrrolidine derivatives: Such as pyrrolidine dithiocarbamate, which is used as an antioxidant and anti-inflammatory agent.
Uniqueness
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl N-[4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-14-21-18-5-3-4-6-19(18)24(14)16-11-12-23(13-16)29(26,27)17-9-7-15(8-10-17)22-20(25)28-2/h3-10,16H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRHKGIEGCKNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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